![molecular formula C9H12ClNO2 B1435391 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride CAS No. 1803599-64-5](/img/structure/B1435391.png)
2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, also known as THB, is a synthetic compound with potential applications in the pharmaceutical industry. It is a derivative of benzoxazepines, a class of heterocyclic compounds with a wide range of biological activities. THB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied for its potential use in treating inflammation and cancer. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THB are discussed in
Scientific Research Applications
Chemistry and Biological Activity
Research into the structure-activity relationships of 3-benzazepines, closely related to 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride, has indicated their potential in cytotoxic applications against human promyelotic leukaemia HL-60 cells. Certain compounds within this class demonstrated twice the cytotoxicity of dopamine, suggesting their utility in cancer research and treatment. Additionally, these compounds were found to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump in mouse lymphoma cells, offering insights into overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).
Antimicrobial Scaffold Potential
Benzoxazepines, including those related to this compound, have been extensively studied for their pharmacological properties, including their antimicrobial potential. The backbone of these compounds has shown promise as a scaffold for designing new antimicrobial agents, demonstrating efficacy against pathogenic fungi and bacteria. This suggests their relevance in the development of novel treatments for infectious diseases (De Bruijn, Gruppen, & Vincken, 2018).
Neurological Applications
Investigations into the biological and pharmacological properties of benzoxazepine derivatives have revealed their interaction with G-protein-coupled receptors. This interaction highlights the potential of these compounds in treating neurological disorders, such as Alzheimer's and Parkinson's disease. The diverse pharmacological properties of 1,5-benzoxazepine derivatives, in particular, underscore their significance in the synthesis of new potential drugs aimed at treating various neuronal disorders (Stefaniak & Olszewska, 2021).
Environmental Impact and Toxicology
While not directly related to this compound, the study of environmental contaminants, such as dioxins, provides a broader context for understanding the ecological and toxicological implications of chemical research. The classification of certain dioxins as human carcinogens based on their interaction with the aryl hydrocarbon receptor (AhR) informs the safety and regulatory considerations necessary for the development and application of new chemical entities (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-8-2-1-7-6-10-3-4-12-9(7)5-8;/h1-2,5,10-11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCQFXUVEGWCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803599-64-5 | |
Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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